N-(2-chlorobenzyl)-2-[(3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide
Description
N-(2-Chlorobenzyl)-2-[(3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide is a heterocyclic compound featuring a fused imidazo[1,2-c]quinazolinone core substituted with a phenyl group at position 2 and a thioacetamide side chain at position 3.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN4O2S/c26-19-12-6-4-10-17(19)14-27-21(31)15-33-25-28-20-13-7-5-11-18(20)23-29-22(24(32)30(23)25)16-8-2-1-3-9-16/h1-13,22H,14-15H2,(H,27,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPIJVLVWFOPCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NCC5=CC=CC=C5Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorobenzyl)-2-[(3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential applications.
The compound has the following chemical properties:
- Molecular Formula : C19H20ClN3O3S
- Molecular Weight : 405.9 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a series of thioacetamides linked to quinazoline derivatives demonstrated significant growth inhibition against various cancer cell lines.
Table 1: Anticancer Activity Data
| Compound | Cell Line | Concentration (µM) | Growth Inhibition (%) |
|---|---|---|---|
| 9a | HCT116 | 10 | 99.74 |
| 8b | RPMI-8226 | 10 | 85.00 |
| 9c | HCT116 | 10 | 90.00 |
The data indicates that compound 9a exhibited the highest growth inhibition rate at a concentration of 10 µM, suggesting strong antiproliferative properties .
The mechanism by which this compound exerts its effects is thought to involve inhibition of key signaling pathways associated with cancer cell proliferation. Notably, studies have shown that certain derivatives can inhibit the epidermal growth factor receptor (EGFR) kinase activity, which is crucial for tumor growth and survival.
Case Study: EGFR Inhibition
A study evaluating the inhibitory effect on EGFR kinase found that compound 8b had a notable inhibitory concentration (IC50), indicating its potential as a targeted therapeutic agent in cancer treatment .
Antimicrobial Activity
In addition to its anticancer properties, compounds similar to N-(2-chlorobenzyl)-2-[...]-acetamide have also been evaluated for antimicrobial activity. Research has shown that derivatives exhibit potent activity against various bacterial and fungal strains.
Table 2: Antimicrobial Activity Data
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4d | Staphylococcus aureus | 10.7 µmol/mL |
| 4p | Candida albicans | 21.4 µmol/mL |
These findings suggest that compounds with similar structures may be effective in treating infections caused by resistant strains .
Scientific Research Applications
Structural Features
The compound features a thioacetamide moiety linked to a substituted imidazoquinazoline structure, which is essential for its biological activity.
Dual Inhibition
N-(2-chlorobenzyl)-2-[(3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide primarily acts as a dual inhibitor targeting:
- Phosphatidylinositol 3-Kinase (PI3K) : Involved in cell survival and proliferation.
- Histone Deacetylase (HDAC) : Plays a crucial role in gene expression regulation.
The inhibition of these targets leads to alterations in critical signaling pathways, particularly the PI3K/AKT/mTOR pathway, which is vital for cancer cell growth and survival.
Anticancer Activity
Numerous studies have highlighted the compound's potential as an anticancer agent:
-
In Vitro Studies : The compound has demonstrated significant antiproliferative effects against various cancer cell lines. For instance:
- K562 (human chronic myeloid leukemia) : IC50 value of 49.40 µM.
- Hut78 (human T-cell leukemia) : IC50 value of 50.20 µM.
Cytotoxicity Testing
Research has shown that this compound exhibits considerable cytotoxicity. A study utilizing the bioluminescence inhibition assay with Photobacterium leiognathi indicated that the compound effectively inhibits cellular proliferation.
Molecular Docking Studies
Computational analyses have provided insights into the binding affinity of the compound to PI3K and HDAC active sites. These studies suggest a rational basis for its inhibitory activity and potential therapeutic applications in cancer treatment.
Case Study 1: Anticancer Efficacy
A study involving the treatment of K562 cells with this compound demonstrated significant reductions in cell viability compared to untreated controls. The findings support the compound's role as a promising candidate for further development in cancer therapy.
Case Study 2: Pharmacokinetics and Bioavailability
Pharmacokinetic studies have revealed favorable properties for this compound:
- Good bioavailability.
- High plasma free fractions (33%-50%).
- Large volume of distribution.
These characteristics enhance its potential for therapeutic applications.
Summary of Findings
| Application | Description |
|---|---|
| Anticancer Activity | Significant antiproliferative effects against K562 and Hut78 cell lines. |
| Cytotoxicity | High cytotoxicity demonstrated through bioluminescence assays. |
| Molecular Docking | Effective binding to PI3K and HDAC active sites indicated by computational studies. |
| Pharmacokinetics | Favorable bioavailability and pharmacokinetic profile enhance therapeutic potential. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous derivatives reported in the literature, focusing on structural features, synthesis, and intermolecular interactions.
Structural Analogues with Thioacetamide/Heterocyclic Moieties
N-{2,2,2-Trichloro-1-[(5-Phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1) Structure: Contains a trichloroethyl-acetamide group linked to a thiadiazole ring. Synthesis: Formed via cyclization in concentrated sulfuric acid, yielding co-crystals with N-substituted thioacetamide derivatives . Key Features: Strong hydrogen bonding (N–H⋯O, C–H⋯S) stabilizes crystal packing. IR spectra show νmax at 1670 cm⁻¹ (amide C=O stretch) . Contrast: Lacks the fused imidazo[1,2-c]quinazolinone core but shares the acetamide-thioether linkage.
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide
- Structure : Features a thiazole ring substituted with a 2,4-difluorobenzamide group.
- Interactions : Forms centrosymmetric dimers via N–H⋯N hydrogen bonds and C–H⋯F/O interactions .
- Contrast : Replaces the thioacetamide with a benzamide group but retains halogenated aromatic substituents (Cl, F vs. Cl in the target compound).
2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide Structure: Contains a pyrazolo-benzothiazine core with a fluorobenzyl-acetamide side chain. Activity: Reported for antimicrobial and anti-inflammatory properties, attributed to the fluorobenzyl group’s electron-withdrawing effects . Contrast: Differs in the heterocyclic core (pyrazolo-benzothiazine vs. imidazoquinazolinone) but shares halogenated benzyl substituents.
Substituent Effects
- Chlorobenzyl vs.
- Thioether vs. Oxadiazole : The thioacetamide linkage (C–S–C) in the target compound contrasts with oxadiazole-based derivatives (e.g., 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole in ), which are more rigid and electron-deficient .
Data Table: Comparative Analysis of Structural Analogues
Discussion of Research Findings
Preparation Methods
Formation of the Imidazo[1,2-c]Quinazoline Core
The core structure is synthesized via a copper-catalyzed Ullmann-type coupling followed by intramolecular cyclization:
Step 1 :
- Reactants : 2-Aminoquinazoline (1.0 equiv), iodobenzene (1.2 equiv).
- Catalyst : CuI (20 mol%), K₂CO₃ (2.0 equiv).
- Solvent : N,N-Dimethylformamide (DMF).
- Conditions : 150°C for 2 h under air.
- Outcome : Forms 2-phenylquinazolin-4-amine in 85% yield.
Step 2 :
N-(2-Chlorobenzyl) Substitution
The final step involves amide bond formation with 2-chlorobenzylamine:
Step 4 :
- Reactants : 2-[(3-Oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide (1.0 equiv), 2-chlorobenzylamine (1.5 equiv).
- Coupling Agent : N,N’-Dicyclohexylcarbodiimide (DCC, 1.2 equiv).
- Solvent : Dichloromethane (DCM).
- Conditions : Room temperature, 12 h.
- Outcome : Produces the target compound in 72% yield.
Optimization of Reaction Conditions
Catalytic Systems
Comparative studies highlight the efficacy of copper-based catalysts in cyclization reactions (Table 1):
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| CuI | DMF | 150 | 85 |
| Cu(OAc)₂ | DMSO | 130 | 68 |
| None | DMF | 150 | <10 |
Copper iodide (CuI) in DMF maximizes yield due to enhanced electron transfer and stability.
Solvent Effects
Polar aprotic solvents like DMF and N,N-dimethylacetamide (DMAC) improve solubility of intermediates, whereas THF facilitates thioacetylation (Table 2):
| Reaction Step | Optimal Solvent | Yield (%) |
|---|---|---|
| Cyclization | DMF | 78 |
| Thioacetylation | THF | 65 |
| Amidation | DCM | 72 |
Characterization and Validation
Spectroscopic Data
Q & A
Q. What synthetic routes are recommended for synthesizing N-(2-chlorobenzyl)-2-[(3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide with high yield and purity?
- Methodological Answer : The compound is typically synthesized via multi-step reactions. Key steps include:
- Quinazoline Core Formation : Reacting 2-aminobenzamide with arylaldehyde derivatives in dimethylformamide (DMF) using sodium disulfite as a catalyst to generate the imidazo[1,2-c]quinazolinone intermediate .
- Thiol Group Introduction : Incorporating the thioether moiety via nucleophilic substitution or thiol-ene "click" chemistry for efficient coupling .
- Final Acylation : Reacting the intermediate with 2-chlorobenzylamine derivatives under controlled pH (e.g., using triethylamine) to form the acetamide group .
- Optimization : Critical parameters include temperature (60–80°C for cyclization), solvent polarity (DMF or THF), and reaction time (12–24 hours). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Structural Confirmation :
- NMR Spectroscopy : ¹H/¹³C NMR to verify aromatic protons (δ 7.2–8.9 ppm), thioacetamide methylene (δ ~3.8 ppm), and chlorobenzyl substituents .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ at m/z 491.08) .
- Purity Assessment :
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) with UV detection at 254 nm .
- Elemental Analysis : Validate C, H, N, S, and Cl content within ±0.3% of theoretical values .
Q. What solubility properties are critical for designing in vitro assays?
- Methodological Answer :
- Solubility Profile : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) at 10–20 mM stock concentrations. For biological assays, dilute in buffer (e.g., PBS with 0.1% Tween-80) to avoid precipitation .
- Stability : Monitor degradation in aqueous solutions via UV-Vis spectroscopy (λmax ~280 nm) over 24 hours .
Advanced Research Questions
Q. How can discrepancies in reported biological activity data (e.g., IC50 variability) be resolved?
- Methodological Answer :
- Purity Verification : Re-analyze batches using HPLC and compare with reference standards .
- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7), serum concentration (e.g., 10% FBS), and incubation time (24–72 hours) .
- Structural Confounders : Check for tautomerism in the imidazo[1,2-c]quinazolinone core using ¹³C NMR or X-ray crystallography .
Q. What computational strategies predict target interactions for this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR or Aurora A). Focus on the thioacetamide moiety’s hydrogen bonding with catalytic lysine residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the chlorobenzyl group in hydrophobic pockets .
- SAR Analysis : Compare with analogs lacking the 2-chlorobenzyl group to quantify its role in binding affinity .
Q. How can the thioacetamide moiety be modified to enhance bioactivity while retaining solubility?
- Methodological Answer :
- Functional Group Substitution :
- Replace the sulfur with sulfoxide/sulfone groups to improve hydrogen-bonding capacity .
- Introduce methyl or ethyl groups to the acetamide nitrogen to modulate lipophilicity (clogP 2.5–3.5) .
- Click Chemistry : Attach PEGylated side chains via copper-catalyzed azide-alkyne cycloaddition to enhance aqueous solubility .
Q. What is the impact of the 2-chlorobenzyl group on pharmacokinetics?
- Methodological Answer :
- Lipophilicity : The chloro substituent increases logP by ~0.5 units, enhancing membrane permeability (Caco-2 assay Papp >5 × 10⁻⁶ cm/s) .
- Metabolic Stability : Evaluate cytochrome P450 (CYP3A4) metabolism using liver microsomes. The chlorobenzyl group reduces oxidative dealkylation compared to unsubstituted benzyl analogs .
Q. How does this compound compare structurally and functionally to other quinazoline derivatives?
- Methodological Answer :
- Structural Comparison :
| Compound | Key Features | Bioactivity |
|---|---|---|
| Target Compound | Imidazo[1,2-c]quinazolinone core, 2-chlorobenzyl-thioacetamide | IC50 = 0.8 μM (EGFR inhibition) |
| Analog A | Pyrimidine instead of imidazole | IC50 = 5.2 μM (lower selectivity) |
| Analog B | Methoxy substituent on benzyl | Improved solubility but reduced potency |
- Functional Insights : The imidazo[1,2-c]quinazolinone core provides stronger π-π stacking with kinase ATP-binding sites than triazolo analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
